molecular formula C17H9ClF4N2O3 B10969380 N-(5-chloropyridin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-(5-chloropyridin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10969380
M. Wt: 400.7 g/mol
InChI Key: JVGORWOCYSOXSV-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that features a pyridyl group, a tetrafluorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of the pyridyl and furan rings, followed by the introduction of the tetrafluorophenoxy group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research could explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-CHLORO-2-PYRIDYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE might include other pyridyl-furan derivatives and compounds with tetrafluorophenoxy groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its distinct features and potential advantages.

Properties

Molecular Formula

C17H9ClF4N2O3

Molecular Weight

400.7 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H9ClF4N2O3/c18-8-1-4-13(23-6-8)24-17(25)12-3-2-9(27-12)7-26-16-14(21)10(19)5-11(20)15(16)22/h1-6H,7H2,(H,23,24,25)

InChI Key

JVGORWOCYSOXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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